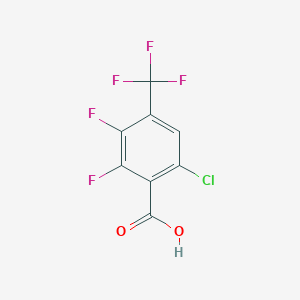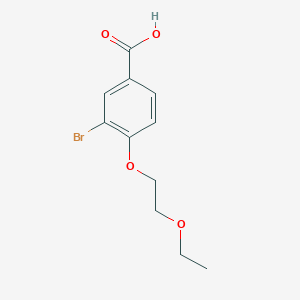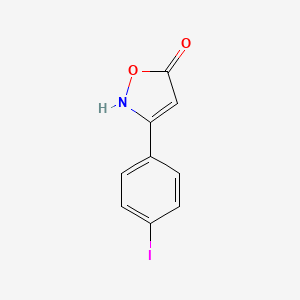
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzoic acid core. It is used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which optimize reaction parameters such as temperature and reagent ratios to achieve high conversion and selectivity . These methods ensure efficient and scalable production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and fluorine) makes it susceptible to nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds.
Scientific Research Applications
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is utilized in scientific research for its unique chemical properties. It is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown antiproliferative activity against melanoma cell lines . Additionally, it serves as an internal standard in the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods .
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The presence of chlorine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity to various molecular targets. These interactions can modulate biochemical pathways and exert specific effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)benzoic acid
- 2,6-Difluoro-3-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is unique due to the specific combination of chlorine, fluorine, and trifluoromethyl groups attached to the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
773869-48-0 |
|---|---|
Molecular Formula |
C8H2ClF5O2 |
Molecular Weight |
260.54 g/mol |
IUPAC Name |
6-chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H2ClF5O2/c9-3-1-2(8(12,13)14)5(10)6(11)4(3)7(15)16/h1H,(H,15,16) |
InChI Key |
UMUGCLQBFVVUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C(=O)O)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)









![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)

